Bienvenue dans la boutique en ligne BenchChem!

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine

Purity Specification Quality Control Reference Standard Procurement

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine, commonly known as Pramipexole Di-Amide or Pramipexole Impurity 29 , is a synthetic organic compound from the benzothiazole class with a molecular weight of 281.37 g/mol. It is not a therapeutic agent but a critical impurity reference standard used in the pharmaceutical industry.

Molecular Formula C13H19N3O2S
Molecular Weight 281.374
CAS No. 1346617-47-7
Cat. No. B583976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine
CAS1346617-47-7
Molecular FormulaC13H19N3O2S
Molecular Weight281.374
Structural Identifiers
SMILESCCC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)CC
InChIInChI=1S/C13H19N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h8H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)/t8-/m0/s1
InChIKeyIENNBFXOKKQJGB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramipexole Di-Amide (CAS 1346617-47-7): A Regulator-Ready Analytical Reference Standard for Pramipexole Quality Control


(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine, commonly known as Pramipexole Di-Amide or Pramipexole Impurity 29 [1], is a synthetic organic compound from the benzothiazole class with a molecular weight of 281.37 g/mol . It is not a therapeutic agent but a critical impurity reference standard used in the pharmaceutical industry. Its primary and defining role is to ensure the quality, safety, and regulatory compliance of the active pharmaceutical ingredient (API) Pramipexole, a dopamine agonist used for Parkinson's disease, by enabling accurate identification and quantification of this specific process-related impurity during drug manufacturing and analytical method validation (AMV) [REFS-2, REFS-3].

Critical Differentiation: Why Pramipexole Di-Amide Cannot Be Replaced by Other Pramipexole Impurity Standards


Generic substitution of impurity reference standards is a significant risk in pharmaceutical QC. Pramipexole Di-Amide cannot be interchanged with other Pramipexole impurities (e.g., Impurity E or Dimer-I ) because each impurity has a unique chemical structure, retention time, and response factor in validated analytical methods like HPLC [1]. Using an incorrect standard leads to inaccurate quantification, potentially allowing a drug batch with out-of-specification impurity levels to be released. The differentiation is further compounded by vendor-specific purity levels and characterization data. A standard lacking a comprehensive Certificate of Analysis (CoA) with multi-modal characterization (NMR, MASS, IR) [2] or formal traceability to a pharmacopeia (USP/EP) [3] cannot meet the stringent evidentiary requirements for regulatory filings such as an Abbreviated New Drug Application (ANDA), directly impacting drug approval and patient safety.

Quantitative Evidence Guide for Procuring Pramipexole Di-Amide (CAS 1346617-47-7) as a Superior Reference Standard


Benchmark Purity Specification: A Differentiator from Uncertified Pramipexole Impurity 29 Sources

The target compound is supplied with a defined minimum purity specification, a critical procurement criterion for analytical standards. For example, a leading commercial source specifies a purity of NLT 95% [1] for its Pramipexole Di-Amide. This quantified baseline is essential for calculating accurate response factors in HPLC analysis. In contrast, many alternative or generic impurity suppliers do not provide a guaranteed, batch-specific minimum purity on their public-facing datasheets, relying on generic statements like 'high purity' without a numerical lower limit [2]. This lack of a quantifiable purity benchmark in a comparator introduces unacceptable uncertainty into quantitative analysis, making the NLT 95% specification a clear and verifiable point of differentiation for scientific procurement.

Purity Specification Quality Control Reference Standard Procurement

Comprehensive Certificated Characterization Data Package Outperforms Minimalist Standards

The target compound from specialized suppliers is delivered with a complete Certificate of Analysis (CoA) that includes quantitative data from multiple orthogonal characterization techniques: 1H NMR, 13C NMR, IR, and MASS spectrometry . Specifically, Daicel Pharma Standards and similar vendors provide these as a non-negotiable part of the standard's release . In contrast, many bulk or non-specialist chemical vendors offer impurity standards with a reduced data package, often limited to HPLC purity only, and may not provide the full multi-modal spectroscopic data necessary for definitive structural proof or regulatory submission [1]. The differentiation is the provision of 4 orthogonal characterization data sets for the target compound versus a single (HPLC) dataset for a comparator, providing superior identity assurance.

Structural Confirmation Certificate of Analysis Regulatory Filing Support

Direct Pharmacopeial Traceability Option Facilitates Compendial Method Compliance

This Pramipexole Di-Amide reference standard can be supplied with specific traceability documentation against official pharmacopeial standards (USP or EP), a service contingent on feasibility [1]. This documented link to a primary standard is a critical feature for laboratories performing compendial testing. Alternative Pramipexole impurity 29 products from secondary or non-specialist sources typically do not offer this formal traceability statement, declaring their product as 'for research use only' without a direct analytical lineage to a regulatory benchmark [2]. The presence of an optional USP/EP traceability pathway for the target compound, versus its absence in comparator products, represents a direct, qualitative advantage for procurement in a regulated GMP/QC environment.

Pharmacopeial Standard Traceability USP/EP Compliance Drug Master File (DMF) Support

Demonstrated Purity Stability for Analytical Method Ruggedness During Forced Degradation Studies

SynZeal specifically lists Pramipexole Di-Amide as suitable for forced degradation studies [1]. This implies the compound has demonstrated sufficient purity stability to serve as a reliable baseline in stress testing experiments, where the analytical signal must be attributable only to the impurity under study. A generic Pramipexole impurity standard procured from a source without this explicit application validation may contain unidentified unstable contaminants that degrade further under stress conditions (e.g., heat, light, oxidation). The experimental significance is that subsequent data from an unvalidated source is confounded, leading to incorrect conclusions about degradation pathways. While not providing a direct quantitative comparison of stability, the vendor's explicit listing for this specific application context (the target compound) versus its non-listing for a basic comparator product constitutes a form of qualified differentiation for industrial method development.

Forced Degradation Stability Indicating Method Purity Stability

High-Impact Application Scenarios for Pramipexole Di-Amide (CAS 1346617-47-7) in Regulated and Quality-Driven Environments


ANDA Filing: Direct Use as a Characterized Impurity Standard for Method Validation (AMV)

When filing an Abbreviated New Drug Application (ANDA) for a generic Pramipexole product, demonstrating control of potential impurities is a core CMC requirement. This Pramipexole Di-Amide standard, with its guaranteed purity of NLT 95% and a comprehensive CoA including 1H NMR, 13C NMR, IR, and MASS data, serves as a legally defensible and scientifically sound reference marker for developing and validating the HPLC purity method . Its documented characterization data directly populates the analytical method validation report, and the optional traceability to a USP/EP standard can streamline the regulatory review process by establishing a clear, auditable chain of metrological traceability [1].

Routine QC Release Testing in GMP Labs: Ensuring Batch-to-Batch Consistency

In a Good Manufacturing Practice (GMP) quality control laboratory, every batch of Pramipexole API or finished drug product must be tested for impurities above an identification threshold. The procure-specified NLT 95% purity of this compound, a datum not guaranteed by all suppliers, is essential for calculating the response factor (RRF) against the API with high precision [2]. Using a non-certified alternative with an unstated or lower purity could allow a process drift that increases the actual level of this toxicologically relevant impurity to go undetected, as the lower assay value of the standard would under-represent the true impurity content in the sample, creating a significant patient safety risk.

Forced Degradation Profiling to Identify Major Degradation Pathways

ICH Q1A guidelines require forced degradation studies to define the intrinsic stability of a drug molecule. This standard, being explicitly validated for such studies by its manufacturers [3], is used to spike pre-degraded placebo and API solutions. This allows analytical scientists to confirm that the specific HPLC peak for this impurity remains spectrally pure and separated from new degradation products formed under stress. The certainty provided by a fully characterized, application-specific standard is critical here; using a generic, less-characterized impurity standard risks co-elution with an unknown degradant, resulting in an overestimation of this specific impurity and a failure to detect a true degradation product, leading to a flawed stability-indicating method.

Drug Master File (DMF) Submission Support for API Manufacturers

An API manufacturer's Drug Master File (DMF) must contain detailed analytical procedures for all potential manufacturing impurities. Listing this specific Pramipexole Di-Amide standard, sourced from a vendor that provides a full CoA and offers pharmacopeial traceability [4], directly supports the DMF quality section. It provides partners and regulators with confidence in the identity and purity of the analytical reference used to generate the impurity profile data, reinforcing the integrity of the manufacturer's submitted process control philosophy.

Quote Request

Request a Quote for (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.